

Application Notes and Protocols for 5-FAM-Woodtide DYRK1A Kinase Assay

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Compound of Interest

Compound Name: 5-FAM-Woodtide

Cat. No.: B12389712

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Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes.^{[1][2][3]} Encoded on chromosome 21, its overexpression is implicated in the neuropathology of Down syndrome and Alzheimer's disease.^{[1][4][5]} DYRK1A is a proline-directed serine/threonine kinase that also autophosphorylates on a tyrosine residue for its activation.^{[2][6]} Its substrates are diverse, including transcription factors like NFAT and CREB, and proteins involved in cell cycle regulation and apoptosis such as Cyclin D1 and ASK1.^{[5][7]} The wide-ranging impact of DYRK1A on cellular signaling pathways, including the ASK1-JNK, STAT3, and NFAT pathways, has made it a significant target for therapeutic intervention in various diseases.^{[1][7][8]}

The **5-FAM-Woodtide** peptide is a fluorescently labeled substrate designed for the *in vitro* analysis of DYRK family kinases.^{[9][10]} This peptide, derived from the transcription factor FKHR (FOXO1), is N-terminally labeled with 5-carboxyfluorescein (5-FAM), which has an excitation maximum at 494 nm and an emission maximum at 521 nm.^{[9][10]} The phosphorylation of **5-FAM-Woodtide** by DYRK1A can be detected by various methods, including fluorescence polarization (FP), providing a sensitive and non-radioactive means to measure kinase activity and screen for inhibitors.

Assay Principle

The **5-FAM-Woodtide** DYRK1A kinase assay is based on the principle of fluorescence polarization (FP). In solution, the small, fluorescently labeled **5-FAM-Woodtide** peptide rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation by DYRK1A, the addition of a phosphopeptide-binding antibody or the change in the microenvironment of the fluorophore can lead to a significant increase in the effective molecular size of the fluorescent entity. This increased size slows down the rotational motion of the peptide, leading to an increase in the fluorescence polarization signal. This change in polarization is directly proportional to the extent of peptide phosphorylation and thus to the kinase activity. Alternatively, kinase activity can be measured by monitoring the change in fluorescence intensity upon phosphorylation.

Reagents and Materials

Reagent/Material	Recommended Supplier
Recombinant Human DYRK1A	Thermo Fisher Scientific (PV3785) [11]
5-FAM-Woodtide Substrate	CPC Scientific, KS-VPeptide [9] [10]
ATP (Adenosine 5'-triphosphate)	Sigma-Aldrich
Kinase Assay Buffer	See composition below
384-well black, low-volume plates	Corning or equivalent
Fluorescence Plate Reader	Capable of measuring fluorescence polarization

Kinase Assay Buffer Composition:

- 50 mM HEPES, pH 7.5
- 10 mM MgCl₂
- 1 mM EGTA
- 2 mM DTT
- 0.01% Brij-35

(Note: Buffer composition may need optimization for specific experimental conditions.)

Experimental Protocols

I. Reagent Preparation

- Recombinant DYRK1A: Thaw the enzyme on ice. Gently mix before use. Prepare a working solution of DYRK1A in Kinase Assay Buffer to the desired final concentration (e.g., 2-10 nM). The optimal concentration should be determined empirically by performing an enzyme titration.
- **5-FAM-Woodtide** Substrate: Reconstitute the lyophilized peptide in DMSO to create a stock solution (e.g., 1 mM). Further dilute the stock solution in Kinase Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).
- ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in water. Further dilute in Kinase Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration). The final ATP concentration should be at or near the K_m for DYRK1A, which is typically in the low micromolar range.
- Test Compounds (Inhibitors): Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions of the compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

II. DYRK1A Kinase Activity Assay (Fluorescence Polarization)

This protocol is designed for a 384-well plate format with a final reaction volume of 20 μ L.

- Add Test Compound: To each well of the 384-well plate, add 2 μ L of the diluted test compound or DMSO for control wells (10% of final volume).
- Add DYRK1A Enzyme: Add 8 μ L of the diluted DYRK1A enzyme solution to each well.
- Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.
- Initiate Kinase Reaction: Add 10 μ L of the 2X **5-FAM-Woodtide** and 2X ATP mixture to each well to start the reaction.

- Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
- Stop Reaction (Optional): The reaction can be stopped by adding 10 µL of 30 mM EDTA.
- Measure Fluorescence Polarization: Read the plate on a fluorescence plate reader equipped with appropriate filters for 5-FAM (Excitation: 485 nm, Emission: 530 nm).

III. Data Analysis

- Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

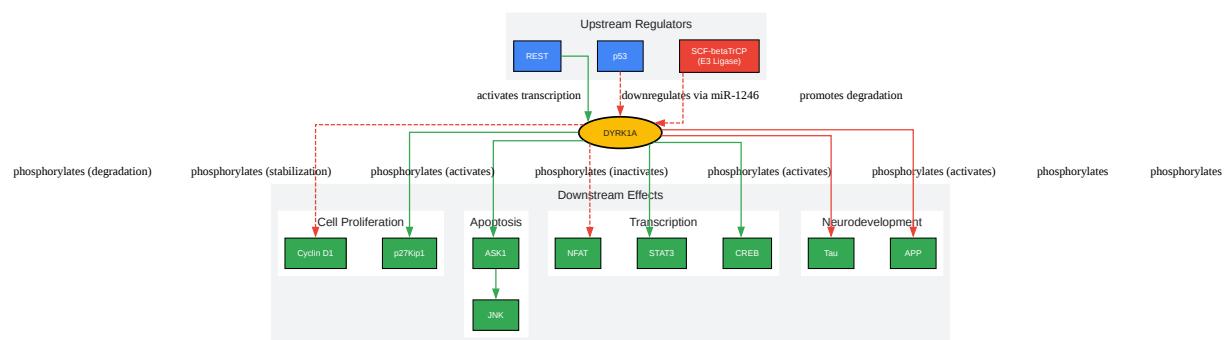
Quantitative Data

The following table summarizes the IC₅₀ values of known DYRK1A inhibitors. Note that assay conditions and substrates may vary between studies.

Compound	IC ₅₀ (nM)	Assay Substrate/Method
Harmine	107	ELISA (Dynamin 1a fragment) [4]
Epigallocatechin gallate (EGCG)	215	ELISA (Dynamin 1a fragment) [4]
Fisetin	149.5	Not Specified
Kaempferol	296.3	Not Specified
Isorhamnetin	418	Not Specified
Morin	478.4	Not Specified
Myricetin	633.2	Not Specified
Luteolin	797.8	Not Specified
Quercetin	737.9	Not Specified
Curcumin	2350	Not Specified
Staurosporine	49	Radiometric (RBER-CHKtide) [12]
Sunitinib	8700	Radiometric (RBER-CHKtide) [12]
Sorafenib	10000	Radiometric (RBER-CHKtide) [12]

Visualizations

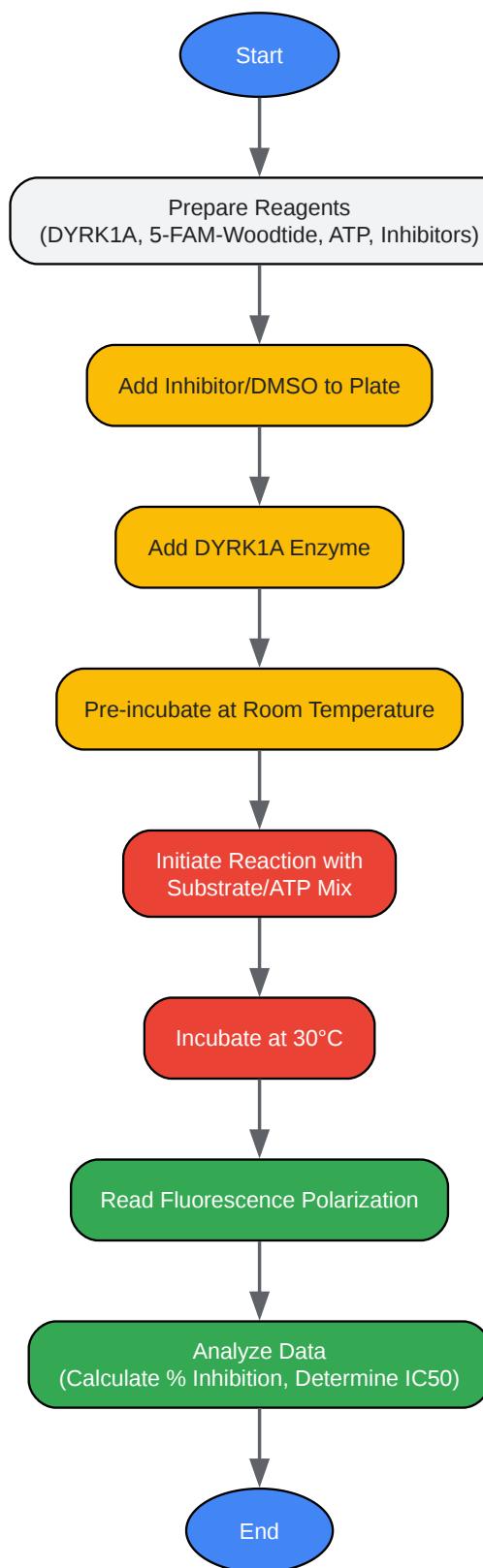
DYRK1A Signaling Pathway



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Caption: Simplified DYRK1A signaling pathway showing key upstream regulators and downstream targets.

Experimental Workflow



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Caption: Experimental workflow for the **5-FAM-Woodtide** DYRK1A kinase assay.

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